N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide
Description
This compound is a sulfonamide derivative featuring a 4-chloro-3-methylbenzenesulfonyl group linked to a tricyclic ether scaffold (8-oxatricyclo[7.4.0.0²⁷]trideca-1(9),2,4,6-tetraen-4-yl) via a butanamide bridge. Its structural complexity arises from the fused tricyclic ether core, which imparts unique steric and electronic properties.
Properties
IUPAC Name |
N-(4-chloro-3-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO4S/c1-3-6-23(26)25(30(27,28)17-10-11-20(24)15(2)13-17)16-9-12-22-19(14-16)18-7-4-5-8-21(18)29-22/h9-14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUGQFVVHUILCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide typically involves multiple steps. One common approach starts with the chlorination of 4-methylbenzenesulfonyl chloride to produce 3-chloro-4-methylbenzenesulfonyl chloride . This intermediate is then reacted with a suitable amine to form the desired sulfonamide. The tricyclic ether moiety is introduced through a subsequent reaction, often involving a cyclization step under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chlorine atom in the sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The tricyclic ether moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Sulfonamide Series
The compounds 5a–5d (from ) share a sulfamoylphenyl backbone but differ in acyl chain length and substituents. A comparative analysis is provided below:
| Compound Name (ID) | Acyl Chain Length | Melting Point (°C) | Yield (%) | [α]D (CH₃OH) | Key Structural Differences |
|---|---|---|---|---|---|
| 5a : Butyramide derivative | C₄ | 180–182 | 51.0 | +4.5° | 2-Oxotetrahydrofuran-3-yl substituent |
| 5b : Pentanamide derivative | C₅ | 174–176 | 45.4 | +5.7° | Longer acyl chain (C₅ vs. C₄) |
| 5c : Hexanamide derivative | C₆ | 142–143 | 48.3 | +6.4° | Increased hydrophobicity (C₆ chain) |
| 5d : Heptanamide derivative | C₇ | 143–144 | 45.4 | +4.7° | Maximum chain length in series |
| Target Compound | C₄ | Not reported | N/A | N/A | Tricyclic ether core; 4-chloro-3-methylbenzenesulfonyl group |
Key Observations :
- Acyl Chain Impact : Increasing chain length in 5a–5d correlates with reduced melting points (e.g., 180°C for 5a vs. 142°C for 5c ), suggesting enhanced molecular flexibility and reduced crystallinity .
- Electrophilic Substitutents : The 4-chloro-3-methylbenzenesulfonyl group in the target compound may enhance electrophilicity relative to the unsubstituted sulfamoylphenyl groups in 5a–5d , influencing binding affinity in enzyme inhibition assays .
Bioactivity Considerations
While bioactivity data for the target compound are unavailable in the provided evidence, 5a–5d and related sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase). The chloro-methylbenzenesulfonyl group in the target compound may enhance interactions with hydrophobic enzyme pockets, analogous to the role of aryl sulfonamides in drug design .
Biological Activity
N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide is a complex organic compound with potential biological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by the following structural features:
- Chemical Formula : C25H21ClN2O4S
- Molecular Weight : 466.96 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular signaling pathways that are critical in disease states.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Case Study : A study demonstrated that derivatives of this compound induced apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects:
- Research Findings : In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in immune cells, indicating a possible role in treating inflammatory diseases .
Antimicrobial Activity
Preliminary data suggests that this compound may possess antimicrobial properties:
- Research Evidence : Similar compounds have been tested against various bacterial strains, showing inhibitory effects on growth .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
